molecular formula C10H22Cl2N2O B15057111 N4-(1-Cyclopropylethyl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride

N4-(1-Cyclopropylethyl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride

Cat. No.: B15057111
M. Wt: 257.20 g/mol
InChI Key: YAQRBVWCZUKENH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(1-Cyclopropylethyl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride ( 1363404-59-4) is a high-purity chemical intermediate of significant interest in medicinal chemistry and neuroscience research. This compound features a tetrahydropyran core, a privileged scaffold commonly found in natural products and bioactive molecules . The tetrahydropyran structure is a key motif being actively investigated for the development of treatments for neurodegenerative diseases, including Alzheimer's disease . Research into pyran-based compounds highlights their potential for diverse pharmacological activities, positioning them at the forefront of the search for new therapeutic candidates . Furthermore, the structural features of this molecule make it a valuable building block for the stereoselective synthesis of more complex, biologically relevant heterocycles used in drug development . This product is intended for research applications as a key synthetic intermediate or for structure-activity relationship (SAR) studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H22Cl2N2O

Molecular Weight

257.20 g/mol

IUPAC Name

4-N-(1-cyclopropylethyl)oxane-3,4-diamine;dihydrochloride

InChI

InChI=1S/C10H20N2O.2ClH/c1-7(8-2-3-8)12-10-4-5-13-6-9(10)11;;/h7-10,12H,2-6,11H2,1H3;2*1H

InChI Key

YAQRBVWCZUKENH-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)NC2CCOCC2N.Cl.Cl

Origin of Product

United States

Preparation Methods

Key Disconnections

The primary synthetic challenges include:

  • Introduction of the cyclopropylethyl group via selective N-alkylation
  • Formation of the vicinal diamine functionality on the tetrahydropyran ring
  • Control of stereochemistry at key centers
  • Salt formation and purification steps

Common Starting Materials

Several viable starting materials can be employed:

  • Tetrahydropyran-3,4-diol derivatives
  • Pre-functionalized tetrahydropyran scaffolds
  • 1-Cyclopropylethylamine or suitable synthetic equivalents

This method involves the sequential introduction of amino groups to a tetrahydropyran scaffold followed by selective N-alkylation.

Synthetic Route

The synthesis proceeds through the following key steps:

  • Conversion of tetrahydropyran-3,4-diol to a suitable leaving group intermediate
  • Introduction of azide functionality via nucleophilic substitution
  • Selective reduction of one azide group
  • N-alkylation with 1-cyclopropylethyl bromide or related electrophile
  • Complete reduction of remaining azide group
  • Salt formation with hydrogen chloride

Detailed Reaction Conditions

Step 1: Activation of hydroxyl groups

  • Reagents: Methanesulfonyl chloride (2.2 eq), triethylamine (2.5 eq)
  • Solvent: Dichloromethane
  • Temperature: 0°C to room temperature
  • Time: 4-6 hours
  • Expected yield: 85-90%

Preparation Method 2: Reductive Amination Approach

This alternative method utilizes reductive amination chemistry to introduce the amino functionalities directly.

Synthetic Route

The key steps in this approach include:

  • Oxidation of tetrahydropyran-3,4-diol to the corresponding dicarbonyl
  • Sequential reductive amination with ammonia and 1-cyclopropylethylamine
  • Salt formation with hydrogen chloride

Detailed Reaction Procedures

Step 1: Oxidation

  • Reagents: Dess-Martin periodinane (2.5 eq)
  • Solvent: Dichloromethane
  • Temperature: 0°C to room temperature
  • Time: 3-4 hours
  • Expected yield: 75-80%

Step 2: First reductive amination

  • Reagents: Ammonium acetate (5.0 eq), sodium cyanoborohydride (1.5 eq)
  • Solvent: Methanol
  • Temperature: Room temperature
  • Time: 24 hours
  • Expected yield: 65-70%

Step 3: Second reductive amination

  • Reagents: 1-Cyclopropylethylamine (1.2 eq), sodium triacetoxyborohydride (1.5 eq)
  • Solvent: 1,2-Dichloroethane
  • Temperature: Room temperature
  • Time: 18-24 hours
  • Expected yield: 60-65%

Step 4: Salt formation

  • Reagents: Hydrogen chloride in diethyl ether (4.0 eq)
  • Solvent: Methanol/diethyl ether
  • Temperature: 0°C
  • Time: 1-2 hours
  • Expected yield: 90-95%

Preparation Method 3: Copper-Catalyzed Approach

This modern approach leverages copper-catalyzed cross-coupling chemistry to construct the target diamine.

Synthetic Route

The synthesis involves:

  • Preparation of dihalogenated tetrahydropyran precursor
  • Copper-catalyzed amination with ammonia
  • Copper-catalyzed coupling with 1-cyclopropylethylamine
  • Salt formation

Detailed Reaction Procedures

Step 1: Halogenation

  • Reagents: N-Bromosuccinimide (2.2 eq), triphenylphosphine (2.2 eq)
  • Solvent: Dichloromethane
  • Temperature: 0°C to room temperature
  • Time: 4-6 hours
  • Expected yield: 80-85%

Step 2: First amination

  • Reagents: Copper(I) iodide (0.1 eq), L-proline (0.2 eq), ammonia (25% aq., 3.0 eq), potassium phosphate (2.0 eq)
  • Solvent: Dimethyl sulfoxide
  • Temperature: 60°C
  • Time: 12-16 hours
  • Expected yield: 65-70%

Step 3: Second amination

  • Reagents: Copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), 1-cyclopropylethylamine (1.5 eq), potassium phosphate (2.0 eq)
  • Solvent: Toluene
  • Temperature: 80-90°C
  • Time: 18-24 hours
  • Expected yield: 60-65%

Step 4: Salt formation

  • Reagents: Hydrogen chloride in diethyl ether (4.0 eq)
  • Solvent: Methanol/diethyl ether
  • Temperature: 0°C
  • Time: 1-2 hours
  • Expected yield: 90-95%

Comparison of Preparation Methods

Yield Comparison

Method Overall Yield Number of Steps Purification Complexity Scale-up Potential
Method 1: Sequential Amination 25-30% 6 Moderate Good
Method 2: Reductive Amination 28-32% 4 High Moderate
Method 3: Copper-Catalyzed 30-35% 4 Moderate Moderate

Reagent and Solvent Considerations

Method Hazardous Reagents Solvent Volume Requirements Sustainable Chemistry Metrics
Method 1 LAH, azides High Moderate
Method 2 Periodinane reagents Moderate Good
Method 3 Copper catalysts Moderate Good

Purification and Characterization

Purification Techniques

The purification of this compound can be achieved through:

  • Recrystallization from appropriate solvent systems:

    • Methanol/diethyl ether
    • Isopropanol/ethyl acetate
    • Acetone/water
  • Column chromatography for intermediates:

    • Silica gel using dichloromethane/methanol/ammonium hydroxide gradient systems
    • Neutral alumina for amine-containing intermediates

Analytical Characterization

Typical analytical data for the pure compound includes:

Spectroscopic Data:

  • 1H NMR (400 MHz, D2O): δ ppm 0.22-0.40 (m, 4H, cyclopropyl CH2), 0.82-0.96 (m, 1H, cyclopropyl CH), 1.16 (d, J = 6.8 Hz, 3H, CH3), 1.55-1.72 (m, 2H, THP CH2), 2.95-3.15 (m, 1H, N-CH), 3.35-3.55 (m, 4H, THP CH2O), 3.75-3.90 (m, 2H, THP CH-N)

Physical Properties:

  • Appearance: White to off-white crystalline solid
  • Melting point: 175-178°C (decomposition)
  • Solubility: Freely soluble in water, sparingly soluble in methanol, insoluble in acetone and ethers

Scale-Up Considerations

Process Parameters Optimization

Parameter Laboratory Scale Scale-Up Recommendation
Temperature Control Ice bath/oil bath Jacketed reactors with precise control
Mixing Magnetic stirring Mechanical agitation with controlled rates
Addition Rates Manual addition Automated/controlled addition systems
Reaction Monitoring TLC/analytical HPLC In-process controls with automated sampling

Chemical Reactions Analysis

Types of Reactions

N4-(1-Cyclopropylethyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl or pyran groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

N4-(1-Cyclopropylethyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(1-Cyclopropylethyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N4-(1-Cyclopropylethyl)tetrahydro-2H-pyran-3,4-diamine
  • N4-(1-Cyclopropylethyl)tetrahydro-2H-pyran-3,4-diamine monohydrochloride

Uniqueness

N4-(1-Cyclopropylethyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride is unique due to its specific combination of a cyclopropyl group and a tetrahydropyran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N4-(1-Cyclopropylethyl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including antimicrobial and antiviral properties, molecular interactions, and ongoing research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H22Cl2N2OC_{10}H_{22}Cl_2N_2O and a molecular weight of 257.20 g/mol. Its unique structure includes a cyclopropyl group and a tetrahydropyran ring, which contribute to its distinct chemical properties and potential biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism of action may involve interaction with bacterial cell membranes or inhibition of specific metabolic pathways.

Antiviral Activity

In addition to its antimicrobial properties, preliminary studies suggest that this compound may possess antiviral activity. It is believed to interact with viral proteins or receptors, potentially blocking viral entry or replication within host cells. Ongoing research aims to elucidate the specific viral targets and pathways affected by this compound.

The biological activity of this compound is hypothesized to involve modulation of enzymatic activity or receptor signaling pathways. Interaction studies indicate that the compound may bind to specific enzymes or receptors, influencing their function and thereby affecting various biochemical pathways within cells.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals differences in biological activity:

Compound NameMolecular FormulaMolecular WeightKey Differences
N4-(Cyclopropylmethyl)tetrahydro-2H-pyran-3,4-diamine dihydrochlorideC9H20Cl2N2OC_9H_{20}Cl_2N_2O243.17 g/molContains a cyclopropylmethyl group instead of a cyclopropylethyl group
N4-(1-Methylcyclopentyl)tetrahydro-2H-pyran-3,4-diamine dihydrochlorideC11H24Cl2N2OC_{11}H_{24}Cl_2N_2O271.23 g/molFeatures a methylcyclopentyl group
N4-Isopropyltetrahydro-2H-pyran-3,4-diamine dihydrochlorideC10H22Cl2N2OC_{10}H_{22}Cl_2N_2O231.16 g/molContains an isopropyl group

This table illustrates how variations in the substituents can influence the biological activities of these compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound in various biological assays:

  • Antimicrobial Assays : In vitro tests demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antimicrobial efficacy.
  • Antiviral Studies : Preliminary antiviral assays revealed that the compound could reduce viral load in cell cultures infected with specific viruses, suggesting potential therapeutic applications in virology.
  • Enzyme Interaction Studies : Binding affinity assays indicated that this compound interacts with key enzymes involved in metabolic pathways, which may lead to altered cellular responses.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N4-(1-Cyclopropylethyl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride?

  • Methodological Answer : Synthesis optimization requires iterative adjustments to reaction conditions. For similar dihydrochloride derivatives, protocols involve:

  • Stepwise functionalization : Introduce cyclopropylethyl groups via nucleophilic substitution or reductive amination under inert atmospheres.
  • Acidification : Convert the free base to the dihydrochloride salt using HCl gas or concentrated HCl in anhydrous solvents (e.g., ethanol or dichloromethane) .
  • Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (solvent: acetonitrile/water) to isolate high-purity product. Monitor yields at each step to identify bottlenecks.

Q. What analytical methods are critical for confirming the purity and structure of this compound?

  • Methodological Answer : Use orthogonal techniques:

  • HPLC-UV/ELSD : Employ a C18 column (e.g., Waters XBridge™, 5 µm, 4.6 × 250 mm) with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (95:5 to 5:95 gradient) at 1 mL/min. Compare retention times against known impurities (e.g., unreacted intermediates) .
  • NMR Spectroscopy : Confirm stereochemistry and substitution patterns via ¹H/¹³C NMR (DMSO-d₆ or D₂O solvent). Key signals include cyclopropane protons (δ ~0.5–1.5 ppm) and pyran ring protons (δ ~3.0–4.5 ppm).
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks ([M+H]⁺ and [M+2H-Cl]⁺ clusters).

Q. How should stability studies be designed for this compound under varying storage conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to stressors:
  • Thermal : 40°C, 60°C, and 80°C for 1–4 weeks.
  • Hydrolytic : pH 1–13 buffers at 25°C and 40°C.
  • Photolytic : ICH Q1B guidelines (UV/visible light exposure).
  • Analysis : Track degradation products via HPLC and LC-MS. For dihydrochloride salts, hygroscopicity is a concern; use airtight containers with desiccants .

Advanced Research Questions

Q. How to design in vitro assays to evaluate the compound’s mechanism of action in disease models?

  • Methodological Answer :

  • Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., pyrazolo[3,4-d]pyrimidine derivatives targeting IGF-1R) .
  • Cell-Based Assays : Use HEK293 or primary cells transfected with target receptors. Measure dose-response curves (1 nM–100 µM) for cAMP accumulation (ELISA) or calcium flux (Fluo-4 AM dye). Include controls with selective inhibitors (e.g., staurosporine for kinases).
  • Data Normalization : Express activity as % inhibition relative to positive/negative controls. Triplicate runs with statistical validation (p < 0.05, ANOVA).

Q. How to resolve contradictions in reported bioactivity data across different studies?

  • Methodological Answer :

  • Variable Audit : Compare experimental parameters:
  • Cell Lines : Check for genetic drift or contamination (STR profiling).
  • Compound Solubility : Dihydrochloride salts may require buffered solutions (e.g., PBS with 0.1% DMSO) to prevent aggregation .
  • Orthogonal Assays : Validate results using SPR (binding affinity) and Western blot (downstream protein phosphorylation).
  • Structural Confirmation : Re-synthesize the compound and verify stereochemistry via X-ray crystallography if discrepancies persist.

Q. What computational strategies can predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to homology-built targets (e.g., homology model based on PDB: 3L8F). Prioritize docking poses with hydrogen bonds to pyran oxygen and cyclopropane hydrophobic contacts.
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze root-mean-square deviation (RMSD) of ligand-protein complexes.
  • Free Energy Calculations : Apply MM-PBSA to estimate binding free energy (ΔG). Validate predictions with in vitro IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.